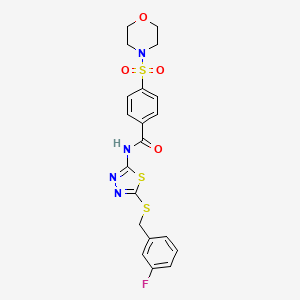

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19FN4O4S3 and its molecular weight is 494.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound categorized within the thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to the structural features of the 1,3,4-thiadiazole ring and its substituents. The following sections explore its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

- Chemical Formula: C14H16FN3O2S2

- Key Functional Groups:

- Thiadiazole ring

- Morpholino sulfonyl group

- Fluorobenzyl thio moiety

This unique arrangement allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities:

- Antimicrobial Activity: Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Potential: The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular processes .

- Anti-inflammatory Effects: The presence of the morpholino sulfonyl group enhances anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Neuroprotective Properties: Some studies suggest that derivatives of thiadiazoles may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cell proliferation and survival, such as kinases involved in cancer pathways.

- Interaction with DNA: Thiadiazole derivatives can intercalate into DNA structures or inhibit DNA synthesis, leading to cell cycle arrest .

- Modulation of Signaling Pathways: By affecting various signaling cascades (e.g., MAPK/ERK pathway), the compound can alter cellular responses to stress and growth factors .

Research Findings and Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

Análisis De Reacciones Químicas

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. For example:

-

Hydrazine-carbothioamide cyclization : Reaction of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .

-

Oxidative cyclization : Use of iodine or bromine to facilitate ring closure in precursors containing sulfur and nitrogen .

Example Reaction:

Thiosemicarbazide+Carbonyl compoundH+1,3,4 Thiadiazole+H2O

Conditions: Reflux in ethanol or acetic acid .

Sulfonamide Coupling

The morpholinosulfonyl group is introduced via sulfonylation:

-

Step 1 : Sulfonation of 4-aminobenzoic acid using chlorosulfonic acid to form 4-sulfobenzoic acid chloride.

-

Step 2 : Reaction with morpholine to yield 4-(morpholinosulfonyl)benzoic acid .

Example Reaction:

4 SO2Cl C6H4COOH+Morpholine→4 Morpholinosulfonyl benzoic acid+HCl

Conditions: Dichloromethane, 0–5°C .

Amide Bond Formation

The final benzamide is assembled via coupling:

-

Activation of 4-(morpholinosulfonyl)benzoic acid using coupling agents (e.g., HATU, EDC) followed by reaction with the thiadiazole-2-amine intermediate .

Example Reaction:

4 Morpholinosulfonyl benzoic acid+Thiadiazole NH2HATU DIPEATarget compound

Conditions: DMF, room temperature .

Functional Group Reactivity

Side Reactions and Mitigation

-

Thioether Oxidation : The (3-fluorobenzyl)thio group may oxidize to sulfone under strong oxidative conditions (e.g., H₂O₂, KMnO₄). Mitigated by using inert atmospheres .

-

Amide Hydrolysis : Acidic/basic conditions can hydrolyze the benzamide to carboxylic acid. Controlled pH during synthesis prevents this .

-

Incomplete Cyclization : Residual intermediates are removed via column chromatography (e.g., ethyl acetate/hexane gradients) .

Reaction Optimization Data

Research Findings

Propiedades

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S3/c21-16-3-1-2-14(12-16)13-30-20-24-23-19(31-20)22-18(26)15-4-6-17(7-5-15)32(27,28)25-8-10-29-11-9-25/h1-7,12H,8-11,13H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWFFVSFSHFGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.